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Aculeacin A from aspergillus aculeatus -

Aculeacin A from aspergillus aculeatus

Catalog Number: EVT-8828329
CAS Number:
Molecular Formula: C50H81N7O16
Molecular Weight: 1036.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Aculeacin A is a lipopeptide antibiotic produced by the fungus Aspergillus aculeatus. This compound exhibits significant antifungal properties, particularly against pathogenic yeast species such as Candida albicans. Aculeacin A is classified under the category of beta-glucan synthesis inhibitors, which are crucial in the biosynthesis of fungal cell walls.

Source and Classification

Aculeacin A is derived from Aspergillus aculeatus, a filamentous fungus belonging to the family Aspergillaceae. The compound is classified as a lipopeptide due to its structure, which consists of a peptide linked to a lipid moiety. This classification highlights its role in antimicrobial activity, particularly through interference with fungal cell wall synthesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of Aculeacin A can be achieved through fermentation processes involving Aspergillus aculeatus. The production typically requires specific nutrient media conducive to fungal growth. For instance, the optimization of culture conditions, such as pH, temperature, and carbon sources, has been shown to enhance yields.

Aculeacin A acylase, an enzyme derived from Actinoplanes utahensis, has been studied for its ability to hydrolyze various penicillins, showcasing the potential for enzymatic applications in synthesizing or modifying Aculeacin A . The enzyme exhibits high thermostability and catalytic efficiency, indicating its suitability for industrial applications.

Molecular Structure Analysis

Structure and Data

The molecular formula of Aculeacin A is C34_{34}H57_{57}N3_{3}O7_{7}S. Its structure features a cyclic lipopeptide configuration that includes a fatty acid chain. Detailed structural analysis has been conducted using techniques such as nuclear magnetic resonance (NMR) spectroscopy, which provides insights into the arrangement of atoms within the molecule.

Structural Characteristics

  • Molecular Weight: Approximately 609.91 g/mol
  • Functional Groups: Contains amine, carboxylic acid, and thioether groups.
Chemical Reactions Analysis

Reactions and Technical Details

Aculeacin A primarily functions by inhibiting the enzyme beta-glucan synthase, which is pivotal in the synthesis of beta-glucan in fungal cell walls. The inhibition leads to impaired cell wall integrity and ultimately results in cell death. Research indicates that Aculeacin A's mechanism involves competitive inhibition where it binds to the active site of beta-glucan synthase, blocking substrate access .

Mechanism of Action

Process and Data

The antifungal action of Aculeacin A is characterized by its ability to disrupt cell wall synthesis in fungi. Specifically, it inhibits the conversion of UDP-glucose to beta-glucan, a critical component of the fungal cell wall. This inhibition results in:

  • Cell Lysis: The compromised integrity of the cell wall leads to osmotic fragility.
  • Dose-Response Relationship: Interestingly, Aculeacin A exhibits a paradoxical dose-response effect; lower concentrations are more lethal than higher ones .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide.

Chemical Properties

Applications

Aculeacin A has several scientific uses:

  • Antifungal Agent: Primarily employed in research settings for its potent antifungal properties against yeasts like Candida albicans.
  • Biochemical Studies: Utilized in studies investigating cell wall biosynthesis and enzyme inhibition mechanisms.
  • Potential Therapeutic Uses: Due to its unique mechanism of action, Aculeacin A is being explored for potential therapeutic applications in treating fungal infections resistant to conventional antifungals .
Biosynthesis and Molecular Origins of Aculeacin A

Genomic Characterization of Aspergillus aculeatus Biosynthetic Gene Clusters

The biosynthetic machinery for Aculeacin A is encoded within a conserved ∼66 kb gene cluster in the genome of Aspergillus aculeatus (Table 1). Comparative genomic analyses reveal that this cluster shares significant synteny with echinocandin pathways in related fungi like Aspergillus pachycristatus (echinocandin B) and Glarea lozoyensis (pneumocandin), indicating a common evolutionary origin [7]. The core cluster comprises 12 genes (acuA to acuL), including those encoding nonribosomal peptide synthetases (NRPS), cytochrome P450 monooxygenases, transporters, and regulatory elements. High-quality PacBio sequencing of A. aculeatus ATCC 16872 confirms a genome size of ∼36 Mb with 11,000–12,000 predicted genes, of which 280 are glycosyl hydrolases and 195 are conserved across strains [1]. Notably, the Aculeacin A cluster exhibits a unique genetic architecture optimized for lipopeptide assembly, featuring:

  • A bimodular NRPS megasynthetase (acuA)
  • A dedicated acyltransferase (acuF) for lipid side-chain attachment
  • Multiple oxygenases (acuC, acuD) for amino acid modifications
  • An ABC transporter (acuK) for export

Table 1: Core Genes in the Aculeacin A Biosynthetic Gene Cluster

GeneProtein FunctionDomain ArchitectureRole in Biosynthesis
acuANonribosomal peptide synthetaseC-A1-T-C1-A2-T-C2-A3-T-C3-A4-T-C4-A5-T-C5-A6-T-TeHexapeptide core assembly
acuBFatty acid acyltransferaseTransmembrane domain, acyl-CoA binding sitePalmitoyl side-chain attachment
acuCProline hydroxylaseα-KG/Fe²⁺-dependent dioxygenase4R-Hydroxyproline formation
acuDTyrosine hydroxylaseCytochrome P4503,4-Dihydroxyhomotyrosine formation
acuKABC transporterTransmembrane domains, nucleotide-binding foldCompound export and self-resistance

Phylogenetic analysis of pathway genes demonstrates that A. aculeatus NRPS modules form a distinct clade within fungal NRPS lineages, sharing <40% identity with non-echinocandin synthetases. This conservation supports vertical descent from an ancestral echinocandin cluster dating to the Eurotiomycete-Leotiomycete divergence ∼290–390 million years ago [7].

Enzymatic Pathways in Aculeacin A Lipopeptide Assembly

Aculeacin A assembly follows a coordinated enzymatic cascade:1. Amino Acid Activation and Modification:- L-Proline undergoes 4R-hydroxylation via AcuC, an α-ketoglutarate/Fe²⁺-dependent proline hydroxylase, yielding trans-4-hydroxyproline [2]. This enzyme exhibits strict regioselectivity, unlike homologous hydroxylases in other echinocandins.- L-Homotyrosine is dihydroxylated at positions 3 and 4 by the cytochrome P450 enzyme AcuD, requiring molecular oxygen and NADPH [7].- L-Ornithine is hydroxylated at C4 and C5 by a separate dioxygenase (encoded outside the core cluster).

  • Lipid Precursor Biosynthesis:Palmitic acid (C16:0) is synthesized via cytosolic fatty acid synthase (FAS) complexes independent of the acu cluster. This differs from pneumocandin producers, which incorporate branched-chain fatty acids like 10,12-dimethylmyristic acid [7].

  • Peptide-Lipid Conjugation:The activated palmitoyl chain is transferred to the N-terminus of the hexapeptide core by the acyltransferase AcuB prior to cyclization. This occurs on the thiolation (T) domain of the first NRPS module [7].

Role of Nonribosomal Peptide Synthetases (NRPS) in Cyclic Hexapeptide Formation

The 2.1 MDa multidomain NRPS (AcuA) orchestrates cyclic hexapeptide assembly through six linearly organized modules (Figure 1). Each module contains condensation (C), adenylation (A), and thiolation (T) domains that catalyze amino acid incorporation:

Figure 1: Domain Organization of AcuA NRPSModule 1: C₀-A₁(4,5-Dihydroxyornithine)-T₁Module 2: C₁-A₂(Threonine)-T₂Module 3: C₂-A₃(4R-Hydroxyproline)-T₃Module 4: C₃-A₄(3,4-Dihydroxyhomotyrosine)-T₄Module 5: C₄-A₅(Threonine)-T₅Module 6: C₅-A₆(3-Hydroxy-4-methylproline)-T₆-Te

The biosynthesis proceeds via a thiotemplated mechanism:

  • Adenylation: A-domains activate specific amino acids as aminoacyl-AMP esters using ATP. Substrate specificity is dictated by 8–10 residue binding pockets (e.g., A₃ recognizes 4R-hydroxyproline via Asp¹⁰⁵ and Lys³⁰¹) [6] [9].
  • Thiolation: Activated amino acids are covalently attached to the phosphopantetheine arm of T-domains.
  • Condensation: C-domains catalyze peptide bond formation between upstream (donor) and downstream (acceptor) T-domain-bound intermediates. The C₁ domain exhibits gatekeeper specificity for dihydroxyornithine-Thr ligation [3].
  • Cyclization and Release: The terminal thioesterase (Te) domain cleaves the fully elongated hexapeptide from T₆ and catalyzes macrolactamization between 4,5-dihydroxyornithine and 3-hydroxy-4-methylproline, forming the cyclic core [6] [9].

Notably, the NRPS lacks epimerization domains, resulting in an all-L configuration except for the intrinsically chiral 3-hydroxy-4-methylproline [7].

Fatty Acid Acyltransferase-Mediated Modification of the Lipophilic Side Chain

The N-terminal palmitoyl moiety of Aculeacin A is critical for antifungal activity and membrane targeting. Its attachment is mediated by the standalone acyltransferase AcuB, which operates independently of the NRPS assembly line:

  • Substrate Recognition: AcuB binds palmitoyl-CoA via a hydrophobic cleft within its acyl-CoA binding domain, positioning the thioester near catalytic residues [7].
  • Transacylation: The enzyme transfers the palmitoyl group to the α-amino group of 4,5-dihydroxyornithine attached to the T₁ domain of Module 1. This occurs before condensation with Thr in Module 2 [7].
  • Structural Specificity: AcuB exclusively utilizes C16:0/C18:0 fatty acids, contrasting with G. lozoyensis acyltransferases that incorporate methyl-branched chains (Table 2). This specificity arises from a narrower substrate tunnel lined with Phe¹⁸² and Val²⁰³ residues [7].

Properties

Product Name

Aculeacin A from aspergillus aculeatus

IUPAC Name

N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]hexadecanamide

Molecular Formula

C50H81N7O16

Molecular Weight

1036.2 g/mol

InChI

InChI=1S/C50H81N7O16/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-36(63)51-33-24-35(62)46(69)55-48(71)40-41(64)27(2)25-57(40)50(73)38(29(4)59)53-47(70)39(43(66)42(65)30-19-21-31(60)22-20-30)54-45(68)34-23-32(61)26-56(34)49(72)37(28(3)58)52-44(33)67/h19-22,27-29,32-35,37-43,46,58-62,64-66,69H,5-18,23-26H2,1-4H3,(H,51,63)(H,52,67)(H,53,70)(H,54,68)(H,55,71)

InChI Key

YKPHLXGEPNYRPY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O

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